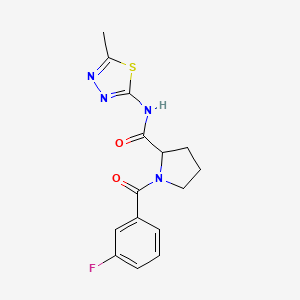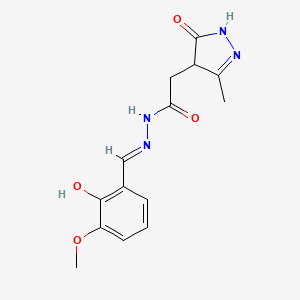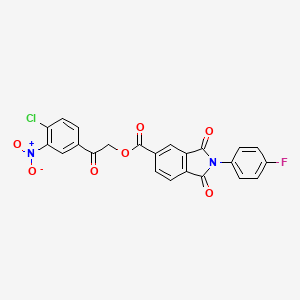
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a proline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
作用機序
The mechanism of action of 1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to exhibit analgesic and antitumor activities.
実験室実験の利点と制限
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide has various advantages and limitations for lab experiments. One of the main advantages of this compound is its potential as a lead compound for the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, which makes it suitable for various lab experiments. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are various future directions for the study of 1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide. One of the most promising directions is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Furthermore, studies are needed to investigate the potential toxicity of this compound and its effects on various organs and tissues in the body.
合成法
The synthesis of 1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide can be achieved using various methods. One of the most common methods involves the reaction of 3-fluorobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by the reaction with proline in the presence of a coupling agent. The resulting compound is then purified using various methods, such as column chromatography or recrystallization.
科学的研究の応用
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery, where it has shown significant potential as a lead compound for the development of new drugs. This compound has been shown to exhibit various pharmacological properties, such as anti-inflammatory, analgesic, and antitumor activities.
特性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-9-18-19-15(23-9)17-13(21)12-6-3-7-20(12)14(22)10-4-2-5-11(16)8-10/h2,4-5,8,12H,3,6-7H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNAGUSFJZPFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)
![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)

![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)

![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6020575.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020580.png)
![2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6020583.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6020595.png)

![N-[2-(3-fluorophenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6020614.png)
![N-[1-(4-fluorophenyl)ethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6020631.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6020632.png)